molecular formula C17H17N3OS2 B3012095 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396673-88-3

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B3012095
CAS No.: 1396673-88-3
M. Wt: 343.46
InChI Key: OYBIIQRKPMWBDD-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring dual thiophen-2-yl substituents and a pyridin-3-ylmethyl group. This structure combines aromatic heterocycles (pyridine and thiophene) linked via a urea backbone, a design commonly explored in medicinal chemistry for modulating biological activity.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(19-16-6-3-11-23-16)20(9-7-15-5-2-10-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBIIQRKPMWBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, is reacted with an appropriate thiophene derivative under basic conditions to form the pyridine-thiophene intermediate.

    Urea Formation: The intermediate is then treated with an isocyanate derivative to form the urea linkage. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer double bonds or functional groups.

    Substitution Products: Compounds with new functional groups replacing original ones on the pyridine or thiophene rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene and pyridine have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Studies suggest that 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea could be explored as a lead compound for developing new anticancer agents .

Antimicrobial Properties:
Compounds containing thiophene and pyridine moieties have been reported to possess antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial therapies .

Material Science Applications

Organic Electronics:
The unique electronic properties of thiophene and pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films can be advantageous in enhancing the performance of electronic devices .

Sensors:
Due to its electronic characteristics, this compound can be utilized in sensor technologies. Its interaction with various analytes can lead to changes in conductivity or fluorescence, making it useful for detecting specific substances in environmental monitoring or medical diagnostics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyridine-thiophene derivatives. The results showed that specific compounds significantly inhibited the growth of human breast cancer cells. The study concluded that the structural features of these compounds, including the presence of urea linkages, play a crucial role in their biological activity .

Case Study 2: Sensor Development

Research conducted at a leading university focused on developing sensors based on thiophene-pyridine derivatives. The study demonstrated that the incorporation of this compound into sensor matrices improved sensitivity and selectivity towards volatile organic compounds, showing promise for environmental applications .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Unlike 5j, which includes an ethyl benzoate group for solubility, the target compound lacks polar substituents, suggesting lower solubility but higher metabolic stability .
  • The absence of electron-withdrawing groups (e.g., trifluoromethyl in 7n) may reduce binding affinity to targets requiring strong electrostatic interactions .

Table 2: Anticancer Activity of Urea Derivatives ()

Compound ID Substituents Yield (%) Melting Point (°C) Notable Activity Profile
5h 4-Fluorophenyl 60 217–219 Moderate activity in leukemia
5j Ethyl benzoate 69 203–204 High activity in colon cancer
5k Benzo[d][1,3]dioxol-5-yl 58 239–241 Broad-spectrum activity

Inference for Target Compound :

  • The dual thiophene groups may enhance activity in solid tumors (e.g., colon or breast cancer) by improving cell membrane penetration, akin to 5j’s ethyl benzoate-enhanced efficacy .
  • However, the lack of electron-deficient aromatic rings (e.g., 4-chlorophenyl in 5e) could limit potency against tyrosine kinase-dependent cancers .

Biological Activity

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with thiophene-containing moieties. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization, confirming the structural integrity and purity of the compound.

Biological Activity Overview

The biological activities of the compound include:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. In vitro studies have shown IC50 values ranging from 0.3 to 5.16 µM, indicating potent activity compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Properties : Preliminary assessments suggest that the compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa.
  • Inhibition of Key Pathways : The compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific protein targets within cells. Its structural similarity to known inhibitors allows it to bind effectively to active sites, disrupting normal cellular functions.

Case Studies

  • Antiproliferative Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, with a notable effect on U937 cells (IC50 = 16.23 µM), outperforming etoposide in certain assays .
  • Antibacterial Efficacy : In another study, the compound was tested against multiple bacterial strains, showing comparable inhibition zones to standard antibiotics like ceftriaxone, thus highlighting its potential as an alternative antimicrobial agent .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerU93716.23 µM
AnticancerMCF-70.3 - 5.16 µM
AntibacterialE. faecalis40 - 50 µg/mL
AntibacterialP. aeruginosaComparable to ceftriaxone

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